5-(2-Fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, also known as GDC-0623, is a synthetic compound belonging to the class of imidazopyridines. This compound features a complex structure characterized by an imidazo[1,5-a]pyridine core, which is substituted at the 5-position with a 2-fluoro-4-iodoanilino group and at the nitrogen with a 2-hydroxyethoxy moiety. The molecular formula for this compound is C16H14FIN4O3, and it has a molecular weight of approximately 456.21 g/mol .
GDC-0623 acts primarily as a mitogen-activated protein kinase/extracellular signal-regulated kinase inhibitor. It has demonstrated significant inhibitory effects on cellular signaling pathways associated with cancer proliferation and survival. Studies indicate that it can inhibit tumor growth in various cancer models, making it a candidate for therapeutic applications in oncology . Its unique structure contributes to its selectivity and potency against specific kinases involved in tumorigenesis.
The synthesis of GDC-0623 typically involves several steps:
This multi-step synthetic route allows for precise control over the final structure and properties of GDC-0623.
GDC-0623 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its specificity for certain kinases makes it a valuable candidate for targeted therapy in various malignancies, particularly those driven by aberrant MAPK signaling . Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer types.
Interaction studies have revealed that GDC-0623 exhibits selective binding affinity for specific kinases within the MAPK pathway. The compound's interactions are mediated through hydrogen bonding and hydrophobic interactions with key residues in the ATP-binding site of these kinases. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile .
Several compounds share structural similarities with GDC-0623, primarily within the imidazo[1,5-a]pyridine class:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-(4-Bromo-2-fluoroanilino)-N-(2-hydroxypropoxy)imidazo[1,5-a]pyridine-6-carboxamide | Bromo substitution instead of iodine | Different halogen may affect biological activity |
5-(2-Fluoroanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | Lacks iodine substitution | Potentially different kinase selectivity |
5-(4-Iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | Iodine at a different position | Variations may influence pharmacokinetics |
These comparisons highlight GDC-0623's unique halogenation pattern and substitution at critical positions that contribute to its distinct biological activity and therapeutic potential.